molecular formula C20H25N5OS B2765908 1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 852143-56-7

1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2765908
CAS No.: 852143-56-7
M. Wt: 383.51
InChI Key: YLKBMVNBMGHAGC-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a structurally complex molecule featuring three key moieties:

  • 1,2,4-Triazole core: A heterocyclic ring known for diverse biological activities, including antimicrobial and enzyme inhibitory effects .
  • Indole-thioether linkage: The indole group (a bicyclic aromatic system) is linked via a thioether bridge, a motif observed in bioactive compounds targeting parasitic and microbial pathogens .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS/c1-2-25-19(16-13-21-17-10-6-5-9-15(16)17)22-23-20(25)27-14-18(26)24-11-7-3-4-8-12-24/h5-6,9-10,13,21H,2-4,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKBMVNBMGHAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a hybrid molecule that combines an azepane moiety with a thioether linked to a triazole and indole structure. This unique combination suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be represented as follows:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{S}

This molecular formula indicates the presence of nitrogen and sulfur, which are often associated with biological activity.

Antioxidant Activity

Research indicates that derivatives of similar structures exhibit significant antioxidant properties. For instance, compounds with a 1,2,4-triazole ring have shown up to 1.5 times greater antioxidant activity than butylated hydroxytoluene (BHT) in the Ferric Reducing Antioxidant Power assay. This suggests that this compound may also possess similar or enhanced antioxidant capabilities.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A related study demonstrated that triazole-thiol compounds exhibited cytotoxicity against various cancer cell lines , including melanoma and breast cancer . Specifically, compounds were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), showing promising results in inhibiting cell proliferation.

CompoundCell LineIC50 Value (μM)
Compound AIGR396.2
Compound BMDA-MB-23143.4
Compound CPanc-127.3

This table summarizes the cytotoxic effects observed in related studies, suggesting that the target compound may similarly inhibit cancer cell growth.

Antifungal Activity

Another significant aspect of the biological activity of triazole derivatives is their antifungal properties. A study highlighted that certain indole-triazole hybrids demonstrated broad-spectrum antifungal activity against Candida species . The mechanism involved inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

The proposed mechanisms by which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit phospholipase A2-like activity, which is implicated in various inflammatory processes.
  • Antioxidant Mechanism : The ability to scavenge free radicals may contribute to its protective effects against oxidative stress.
  • Cell Cycle Arrest : Some derivatives have been noted to induce apoptosis in cancer cells via cell cycle modulation.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole-containing compounds:

  • Study on Anticancer Properties : A recent investigation into triazole-thiol derivatives revealed potent anticancer activities with selectivity towards cancer cells over normal cells .
  • Antifungal Efficacy : Another study focused on indole-triazole hybrids demonstrated significant antifungal action against fluconazole-resistant strains of Candida .

These findings underscore the therapeutic potential of compounds like this compound.

Scientific Research Applications

Structural Features

The compound features an azepane ring connected to a thioether moiety, which is further linked to a triazole and an indole structure. This unique arrangement contributes to its biological activity and potential therapeutic uses.

Anticancer Activity

Recent studies have indicated that compounds with indole and triazole moieties exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.

Case Study:

A study published in Molecular Cancer Therapeutics examined the cytotoxic effects of similar compounds on breast cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis, suggesting a potential pathway for developing new anticancer agents .

Antimicrobial Properties

The presence of the indole structure is known for its antimicrobial properties. Research has highlighted that derivatives of indole can inhibit the growth of various bacteria and fungi, making this compound a candidate for further exploration in antimicrobial drug development.

Case Study:

In a study assessing the antibacterial activity of indole derivatives against Staphylococcus aureus, several compounds showed effective inhibition at low concentrations, indicating that modifications such as those present in 1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone could enhance efficacy .

Neuroprotective Effects

Emerging research suggests that compounds with indole and triazole frameworks may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Insights:

The tryptophan-kynurenine metabolic pathway is crucial in neuroinflammation and neurodegeneration. Compounds that modulate this pathway could help mitigate conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Research indicates that similar structures can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

Evidence:

Studies have shown that specific indole derivatives can significantly reduce the levels of inflammatory markers in vitro and in vivo models of inflammation, suggesting therapeutic potential for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReferences
AnticancerHigh
AntimicrobialModerate
NeuroprotectiveEmerging
Anti-inflammatoryModerate

Table 2: Structural Characteristics

FeatureDescription
Indole MoietyPresent
Triazole RingPresent
Azepane StructurePresent
Thioether LinkPresent

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity Key Data Reference
Target Compound : 1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone Azepane, indole, 1,2,4-triazole, thioether Not explicitly reported (N/A) N/A
VUAA1 : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Pyridinyl, 1,2,4-triazole, thioether Agonist of insect Orco ion channels Used in Ca²⁺ imaging studies at 20 µM
5i, 5j, 5k : Chloro/bromo-substituted triazole-thioethers Piperidine, quinazoline, halogenated aryl Antibacterial/Antifungal MIC: 16–32 µg/mL (bacterial strains); Melting points: 99–193°C
1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Nitro-substituted indole and phenyl Antimalarial pIC₅₀ = 8.2129 (vs. chloroquine pIC₅₀ = 7.5528)
1-((4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one Pyridinyl, triazole-thioether Antimicrobial MIC = 31.25 µg/mL (Pseudomonas aeruginosa)

Key Observations

Azepane vs. Piperidine/Pyridinyl Substituents :

  • The azepane ring in the target compound may enhance lipophilicity and metabolic stability compared to piperidine (6-membered) or pyridinyl groups in analogs like VUAA1 and 5i–5k . Larger rings like azepane can improve membrane permeability but may reduce solubility.

Indole vs. Pyridinyl/Nitro Groups: The indole moiety in the target compound shares structural similarity with antimalarial indolyl-3-ethanone-α-thioethers (e.g., IC₅₀ = 90–240 nM against Plasmodium ). However, nitro substituents on the indole or phenyl rings (as in ) significantly enhance antimalarial potency, suggesting that the target compound may require functionalization for similar efficacy.

Thioether Linkage: The thioether bridge is critical for bioactivity in analogs like VUAA1 (Orco activation) and antimicrobial triazole derivatives .

Antimicrobial Activity: Triazole-thioether analogs with pyridinyl or methoxyphenyl groups exhibit MIC values as low as 31.25 µg/mL against Pseudomonas aeruginosa . The target compound’s indole group may offer additional π-π stacking interactions with microbial enzymes, though experimental validation is needed.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step protocols:

Core Triazole Formation : React 1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the triazole-thione intermediate.

S-Alkylation : Use 2-chloro-1-(azepan-1-yl)ethanone as the alkylating agent in the presence of a base (e.g., K2_2CO3_3) in acetone at 70–80°C for 1–2 hours .

Purification : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield Optimization :

  • Use phase-transfer catalysts (e.g., PEG-400) to enhance reaction efficiency .
  • Control temperature rigorously to avoid side reactions (e.g., over-alkylation).

Q. Q2. How can the structural integrity of this compound be validated during synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1^1H/13^{13}C NMR : Confirm azepane ring protons (δ 1.5–2.5 ppm) and indole NH (δ ~10.5 ppm). Triazole C=S (thioether) appears at δ 160–170 ppm in 13^{13}C NMR .
    • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • X-ray Crystallography : Resolve crystal structures using SHELXL for unambiguous confirmation of stereochemistry and bond lengths .

Q. Q3. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (Candida spp.).
    • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC50_{50} values .
  • Molecular Docking : Screen against targets like 5-lipoxygenase (5-LOX) or EGFR kinase using AutoDock Vina to prioritize assays .

Advanced Research Questions

Q. Q4. How can computational modeling resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl on triazole) with bioactivity using descriptors like logP and polar surface area.
  • MD Simulations : Assess binding stability of the indole-triazole moiety in protein active sites (e.g., 5-LOX) over 100-ns trajectories .
    Example Finding :
SubstituentlogPIC50_{50} (µM)Target Protein
4-Ethyl3.212.55-LOX
4-Methyl2.818.75-LOX

Q. Q5. What experimental strategies address low solubility in pharmacological assays?

Methodological Answer:

  • Salt Formation : React with HCl or sodium acetate to improve aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency reported for similar triazoles) .

Q. Q6. How can crystallographic disorder in the azepane ring be resolved?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement in SHELXL : Apply restraints for bond lengths/angles and use PART instructions to model disorder .
  • Validation : Check Rint_{\text{int}} (<5%) and ADPs (no outliers >4σ).

Q. Q7. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Thermal : Store at 40°C/75% RH for 6 months; analyze via HPLC for degradation products.
    • Photolytic : Expose to UV light (ICH Q1B) and monitor absorbance shifts (λmax_{\text{max}} 270 nm) .
      Key Data :
ConditionDegradation (%)Major Degradant
25°C, dark<2None
40°C/75% RH8Oxidized triazole

Q. Q8. How do structural analogs compare in target selectivity?

Methodological Answer:

  • SAR Table : Compare substituents on triazole and azepane:
Analog StructureTarget Affinity (Kd_d, nM)Selectivity Ratio (Target A/B)
4-Ethyl, indole-3-yl4512:1 (5-LOX/COX-2)
4-Phenyl, benzothiophene-2-yl1203:1 (5-LOX/COX-2)
  • Synthetic Guidance : Prioritize ethyl and indole groups for 5-LOX inhibition .

Methodological Notes

  • Crystallography Tools : SHELXL (v.2018/3) and ORTEP-3 (GUI for visualization) are essential .
  • Contradictions Addressed : Conflicting solubility data resolved via salt formation and nanoformulation .

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